B1193577 RO5212054

RO5212054

Cat. No.: B1193577
Attention: For research use only. Not for human or veterinary use.
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Description

RO5212054 (PLX3603, RG7256) is an orally available small-molecule inhibitor selectively targeting the BRAF V600E mutation, a driver mutation in approximately 60% of melanomas and 8% of solid tumors . It binds to the ATP-binding site of BRAF V600E, suppressing MAPK pathway activation and tumor proliferation . This compound entered clinical trials (NCT01143753) for BRAF V600-mutated advanced solid tumors, focusing on safety, tolerability, and pharmacokinetics .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RO5212054;  RO-5212054;  RO 5212054;  RG7256;  RG 7256;  RG-7256;  PLX3603;  PLX-3603;  PLX 3603.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar BRAF Inhibitors

The following table summarizes key BRAF inhibitors and their profiles:

Compound Target Specificity Clinical Phase Key Indications Resistance Mechanisms Addressed Combination Therapies Tested
RO5212054 BRAF V600E Phase I Advanced solid tumors Preclinical data only Not reported in evidence
Vemurafenib BRAF V600E, wild-type BRAF, C-RAF FDA-approved Melanoma, NSCLC (trials) RAS/MEK/ERK reactivation MEK inhibitors (e.g., cobimetinib)
Dabrafenib BRAF V600E, wild-type BRAF FDA-approved Melanoma, NSCLC MAPK pathway alterations Trametinib (MEK inhibitor)
ARQ736 Pan-RAF (mutant BRAF, C-RAF) Phase I Colon, melanoma, thyroid cancers Broad RAF inhibition Not reported
RAF265 BRAF, VEGFR2 Phase I/II Solid tumors Dual targeting MEK162 (NCT01352273)

Key Findings:

  • Specificity: this compound is highly selective for BRAF V600E, unlike pan-RAF inhibitors (e.g., ARQ736) or dual inhibitors (e.g., RAF265) . This specificity may reduce off-target effects but could limit efficacy in tumors with non-V600E mutations or RAF isoform switching.
  • Resistance: Vemurafenib and dabrafenib face resistance via MAPK reactivation, often addressed with MEK inhibitor combinations.

Mechanisms of Action and Resistance

  • This compound : Inhibits BRAF V600E-driven MAPK signaling, reducing tumor metabolism ([18F]FDG uptake) without affecting proliferation markers ([18F]FLT) in A375 models .
  • Dual Inhibitors (e.g., RAF265) : Co-target BRAF and VEGFR2, offering anti-angiogenic effects but with increased toxicity risks .

Clinical Development Status

  • This compound : A Phase I trial (NCT01143753) enrolled 45 patients with BRAF V600-mutated tumors, testing dose escalation and safety. Anticipated outcomes include maximum tolerated dose (MTD) and pharmacokinetic data .
  • ARQ736: Phase I trials show activity in xenograft models of melanoma and colon cancer, but clinical data are pending .
  • RAF265 : Tested in combination with MEK162 (NCT01352273), highlighting a trend toward dual-pathway inhibition to preempt resistance .

Combination Therapies

  • MEK Inhibitors: Vemurafenib/dabrafenib are often paired with MEK inhibitors (e.g., cobimetinib, trametinib) to delay resistance .
  • Immune Checkpoint Inhibitors: Not mentioned for this compound, but BRAF/MEK inhibitors are increasingly combined with anti-PD-1 therapies in melanoma.

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